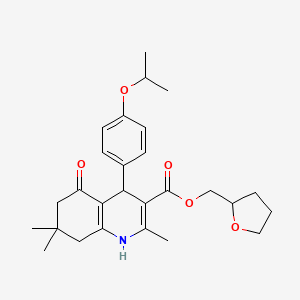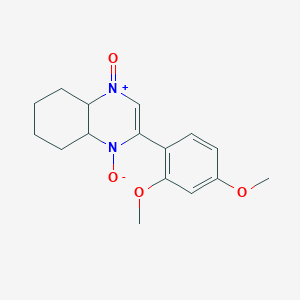![molecular formula C22H20Cl2N2O3S B4164449 N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4164449.png)
N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BAY 38-4766 and is a member of the glycine receptor agonist family. In
Mechanism of Action
N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as an agonist of the glycine receptor, which is a ligand-gated ion channel that is primarily found in the central nervous system. Activation of this receptor leads to an influx of chloride ions into the cell, which hyperpolarizes the membrane and reduces the likelihood of action potential firing. This mechanism of action has been implicated in the therapeutic potential of N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide are primarily related to its agonist activity at the glycine receptor. This activity leads to a reduction in neuronal excitability, which has been implicated in the therapeutic potential of this compound in neurological disorders. Additionally, N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have analgesic properties, likely due to its effects on the glycine receptor in the spinal cord.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its potency as a glycine receptor agonist. This allows for relatively low concentrations to be used in experiments, which can reduce the potential for off-target effects. Additionally, the specificity of the glycine receptor for this compound can allow for more targeted experiments. However, one limitation of using N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its relatively low yield in synthesis, which can make it expensive to obtain.
Future Directions
There are several potential future directions for research on N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential avenue is the exploration of its therapeutic potential in neurological disorders such as epilepsy, schizophrenia, and chronic pain. Additionally, further research could be done to elucidate the mechanism of action of this compound at the glycine receptor, which could lead to the development of more targeted therapies. Finally, research could be done to improve the synthesis method for N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, which could make it more accessible for use in scientific research.
Scientific Research Applications
N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent agonist of the glycine receptor, which plays a critical role in the central nervous system. This receptor has been implicated in a variety of neurological disorders, including epilepsy, schizophrenia, and chronic pain. As such, N~1~-benzyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been studied as a potential therapeutic agent for these conditions.
properties
IUPAC Name |
N-benzyl-2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-10-19(11-8-16)30(28,29)26(18-9-12-20(23)21(24)13-18)15-22(27)25-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOTYLLIGXHYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-morpholinylcarbonyl)phenyl]-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4164379.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4164381.png)
![methyl 3-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B4164384.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B4164391.png)


![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-1H-benzimidazole](/img/structure/B4164401.png)

![4-[(4-nitrophenyl)thio]benzyl 2-pyrazinecarboxylate](/img/structure/B4164423.png)


![4-methoxy-N-[5-nitro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4164461.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4164462.png)
![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4164478.png)